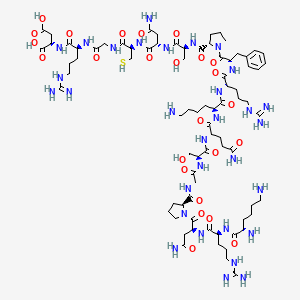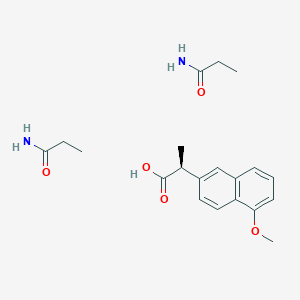
Naproxen Diisopropyl Amide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Naproxen Diisopropyl Amide is a derivative of Naproxen, a well-known nonsteroidal anti-inflammatory drug (NSAID)Naproxen itself is widely used to treat conditions such as rheumatoid arthritis, osteoarthritis, and other inflammatory disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Naproxen Diisopropyl Amide typically involves the amidation of Naproxen with diisopropylamine. One efficient method for the synthesis of amides is the use of 2,2-dichloro-1,3-diisopropylimidazolidine-4,5-dione as a coupling agent . This reaction can be carried out under mild conditions without the need for a catalyst, making it a practical approach for laboratory synthesis.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous-flow chemistry techniques to enhance the efficiency and scalability of the synthesis process . These methods allow for better control over reaction conditions and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Naproxen Diisopropyl Amide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Substitution reactions can occur with halogenating agents or other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride.
Nucleophiles: Halogenating agents, organolithium compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Naproxen Diisopropyl Amide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used to study the effects of amide derivatives on biological systems.
Medicine: Research into its potential as an anti-inflammatory agent or its role in drug delivery systems.
Industry: Its synthesis and applications in pharmaceutical manufacturing.
Mechanism of Action
The mechanism of action of Naproxen Diisopropyl Amide is similar to that of Naproxen. It involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, the mediators of inflammation . By inhibiting these enzymes, this compound reduces inflammation and pain.
Comparison with Similar Compounds
Similar Compounds
Ibuprofen: Another NSAID with similar anti-inflammatory properties.
Ketoprofen: Known for its analgesic and anti-inflammatory effects.
Meclofenamic Acid: Used for its anti-inflammatory and analgesic properties
Uniqueness
Naproxen Diisopropyl Amide is unique due to its specific amide structure, which may offer different pharmacokinetic properties compared to other NSAIDs. This uniqueness can lead to variations in absorption, distribution, metabolism, and excretion, potentially offering advantages in certain therapeutic contexts .
Properties
Molecular Formula |
C20H28N2O5 |
|---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
(2S)-2-(5-methoxynaphthalen-2-yl)propanoic acid;propanamide |
InChI |
InChI=1S/C14H14O3.2C3H7NO/c1-9(14(15)16)10-6-7-12-11(8-10)4-3-5-13(12)17-2;2*1-2-3(4)5/h3-9H,1-2H3,(H,15,16);2*2H2,1H3,(H2,4,5)/t9-;;/m0../s1 |
InChI Key |
UFSSZCOXDSWCQW-WWPIYYJJSA-N |
Isomeric SMILES |
CCC(=O)N.CCC(=O)N.C[C@@H](C1=CC2=C(C=C1)C(=CC=C2)OC)C(=O)O |
Canonical SMILES |
CCC(=O)N.CCC(=O)N.CC(C1=CC2=C(C=C1)C(=CC=C2)OC)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![25,27-Dipropoxypentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3(28),4,6,9(27),10,12,15,17,19(26),21,23-dodecaene](/img/structure/B13813252.png)
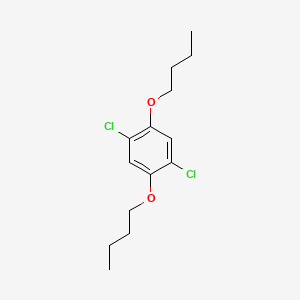
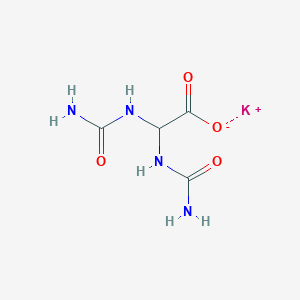
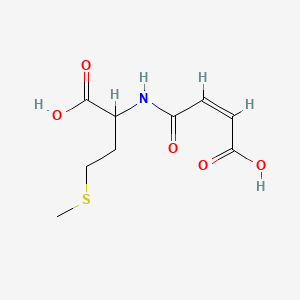
![Morpholine, 4-(bicyclo[2.2.1]hept-2-ylmethyl)-](/img/structure/B13813266.png)
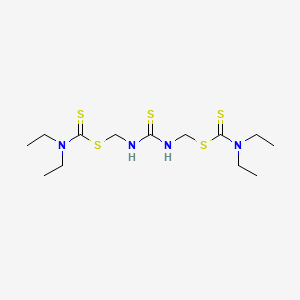
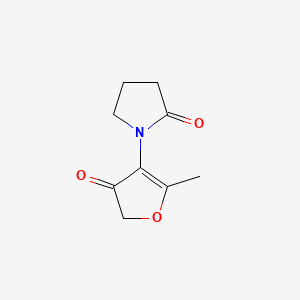
![cis-[2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl-4-methylbenzen-esulphonate](/img/structure/B13813284.png)



![(2S,3R)-3-hydroxy-2-methyl-5-[(2S,3S)-3-methyloxiran-2-yl]-2,3-dihydropyran-6-one](/img/structure/B13813316.png)

